molecular formula C5H7ClO4 B1580607 Dimethyl chloromalonate CAS No. 28868-76-0

Dimethyl chloromalonate

Cat. No.: B1580607
CAS No.: 28868-76-0
M. Wt: 166.56 g/mol
InChI Key: LNBQBURECUEBKZ-UHFFFAOYSA-N
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Description

Dimethyl chloromalonate is an organic compound with the molecular formula C₅H₇ClO₄. It is a dialkyl 2-substituted malonate, specifically a dimethyl ester of chloromalonic acid. This compound is known for its versatility in organic synthesis, particularly in the formation of heterocycles and other complex molecules.

Mechanism of Action

Target of Action

Dimethyl chloromalonate, also known as dimethyl 2-chloromalonate, is a dialkyl 2-substituted malonate It’s known that carbanions of this compound can react with naphthoquinone derivatives .

Mode of Action

The interaction of this compound with its targets involves vicarious nucleophilic substitution or oxidative nucleophilic substitution of hydrogen processes . This means that the compound can replace a hydrogen atom in the target molecule with a nucleophile, leading to a change in the target’s structure and function.

Biochemical Pathways

It’s reported that this compound can react with hydroquinone and monosubstituted hydroquinones to afford 2-oxido-benzo[b]furan derivatives . This suggests that the compound may influence pathways involving these molecules.

Pharmacokinetics

The compound is a liquid at room temperature , which could influence its absorption and distribution in the body. More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

Given its reactivity with naphthoquinone derivatives and hydroquinones , it’s plausible that the compound could alter the structure and function of these molecules, leading to downstream effects on cellular processes.

Biochemical Analysis

Biochemical Properties

Dimethyl chloromalonate plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It is known to interact with various enzymes and proteins, facilitating the formation of carbanions. These carbanions can react with naphthoquinone derivatives through vicarious nucleophilic substitution or oxidative nucleophilic substitution of hydrogen processes . Additionally, this compound reacts with hydroquinone and monosubstituted hydroquinones to produce 2-oxido-benzo[b]furan derivatives . These interactions highlight the compound’s importance in creating diverse chemical structures.

Cellular Effects

This compound has notable effects on cellular processes. It influences cell function by interacting with cellular signaling pathways and gene expression. The compound’s reactivity allows it to modify cellular metabolism, potentially affecting the production of various metabolites. Studies have shown that this compound can impact cell signaling pathways, leading to changes in gene expression and cellular metabolism . These effects underscore the compound’s potential in modulating cellular functions.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form carbanions, which can interact with various biomolecules. These interactions can lead to enzyme inhibition or activation, depending on the specific biochemical context. For instance, this compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, the compound can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency. These molecular interactions contribute to the compound’s diverse biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is known to be relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo experiments. These temporal effects are crucial for understanding the compound’s long-term impact on biochemical processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can modulate biochemical pathways without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses . Studies have identified threshold effects, where the compound’s impact on cellular function becomes pronounced at specific dosage levels. Understanding these dosage effects is essential for determining safe and effective usage in biochemical research.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. The compound can influence metabolic flux by altering the levels of specific metabolites. For example, this compound can participate in the synthesis of complex organic molecules, affecting the overall metabolic balance within cells . These interactions highlight the compound’s role in modulating metabolic pathways and influencing cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. The compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes . Additionally, this compound can accumulate in certain cellular compartments, affecting its localization and activity. These transport and distribution properties are crucial for understanding the compound’s overall impact on cellular function.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to particular cellular compartments through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects in specific cellular regions, contributing to its overall biochemical activity. Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl chloromalonate is typically synthesized by the chlorination of dimethyl malonate. The process involves the use of sulfuryl chloride as the chlorinating agent. The reaction is carried out under controlled conditions to ensure high purity and yield .

Industrial Production Methods: On an industrial scale, the preparation of this compound involves the following steps:

Chemical Reactions Analysis

Types of Reactions: Dimethyl chloromalonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Dimethyl chloromalonate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Dimethyl chloromalonate is unique due to its specific reactivity patterns and the ability to form a wide range of products through nucleophilic substitution and cyclocondensation reactions. Its versatility makes it a valuable reagent in organic synthesis .

Properties

IUPAC Name

dimethyl 2-chloropropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClO4/c1-9-4(7)3(6)5(8)10-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNBQBURECUEBKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6049018
Record name Dimethyl chloromalonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28868-76-0
Record name Propanedioic acid, 2-chloro-, 1,3-dimethyl ester
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl chloromalonate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethyl chloromalonate
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Record name Dimethyl chloromalonate
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Record name DIMETHYL CHLOROMALONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does dimethyl chloromalonate react with hydroquinones? What is the proposed mechanism?

A1: this compound reacts with hydroquinone and monosubstituted hydroquinones in the presence of sodium methoxide to yield 2-oxido-benzo[b]furan derivatives []. This reaction proceeds through an initial O-alkylation of the hydroquinone, followed by fragmentation and a 1,4-addition of dimethyl sodiomalonate to the transient 1,4-benzoquinone intermediate []. This method offers a valuable route to synthesize these heterocyclic compounds, which can be challenging to obtain via direct nucleophilic addition to 1,4-benzoquinones.

Q2: Can this compound be used in electrochemical reactions? Can you provide an example?

A2: Yes, this compound can participate in electrochemical reactions. For instance, it reacts with the electrochemically generated o-quinone from catechol via a Michael addition reaction []. This reaction has been studied using cyclic voltammetry and square wave voltammetry, revealing a linear relationship between the cathodic peak current and the concentration of this compound within specific concentration ranges []. These findings highlight the potential for using electrochemical techniques to study the reactivity of this compound and its derivatives.

Q3: Beyond its use in reactions with phenols, are there other synthetic applications of this compound?

A3: this compound serves as a valuable precursor in synthesizing heterocyclic compounds. One example is the preparation of 4,5,6-trichloropyrimidine, a significant heterocycle in medicinal chemistry. A reported method utilizes this compound and formamidine acetate in a two-step process, achieving a 64% overall yield on a gram scale []. This highlights the utility of this compound in constructing complex heterocyclic structures relevant to various fields, including drug discovery.

Q4: Can this compound be used in stereoselective reactions?

A4: Yes, this compound has been successfully employed in stereoselective synthesis. A recent study demonstrated its use in the organocatalytic asymmetric synthesis of nitrocyclopropanes []. This methodology involves the tertiary amine-catalyzed Michael addition of this compound to nitroolefins, followed by a DBU-mediated cyclization, resulting in the formation of nitrocyclopropanes with high diastereoselectivity []. This example illustrates the potential of this compound in developing new and efficient methods for stereoselective synthesis, a crucial aspect of modern organic chemistry, particularly in pharmaceutical development.

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